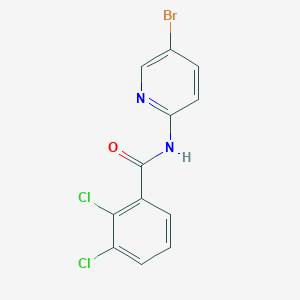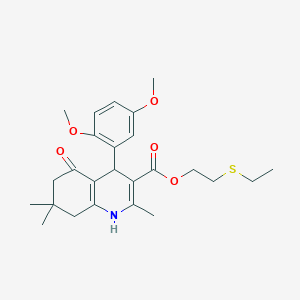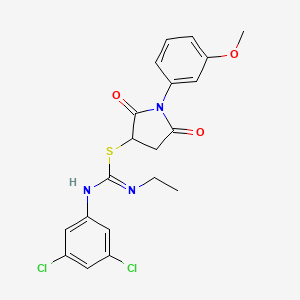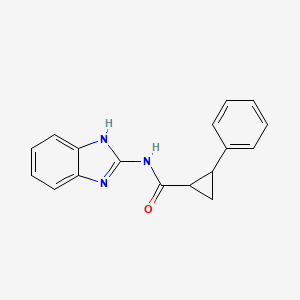
N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide, also known as K-252a, is a natural product isolated from the culture broth of Nocardiopsis sp. It is a potent inhibitor of protein kinase, which has been studied extensively for its role in various biological processes.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide exerts its inhibitory effect on protein kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, leading to the inhibition of downstream signaling pathways. The exact mechanism of action of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide may vary depending on the specific protein kinase being inhibited.
Biochemical and Physiological Effects:
The inhibition of protein kinase by N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide has been shown to have various biochemical and physiological effects. It has been implicated in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects. The exact biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide may vary depending on the specific protein kinase being inhibited.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide is a potent and selective inhibitor of protein kinase, making it a valuable tool for studying the role of protein kinases in various biological processes. However, the use of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide in lab experiments may be limited by its potential toxicity and off-target effects. Additionally, the specific protein kinase being inhibited may affect the biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide.
Future Directions
The use of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide in scientific research is likely to continue in the future. One potential direction for future research is the development of more selective inhibitors of protein kinase, which may have fewer off-target effects. Additionally, the role of protein kinases in various diseases, such as cancer and neurodegenerative disorders, may be further explored using N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide as a tool. Finally, the potential therapeutic applications of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide may be investigated further in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide involves the reaction of 2,3-dichlorobenzoic acid with 2-amino-5-bromopyridine in the presence of thionyl chloride. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide has been reported in several research articles.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2,3-dichlorobenzamide has been widely used in scientific research as a potent inhibitor of protein kinase. It has been shown to inhibit the activity of various protein kinases, including protein kinase C, protein kinase A, and calcium/calmodulin-dependent protein kinase II. This compound has been used to study the role of protein kinases in various biological processes, such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-7-4-5-10(16-6-7)17-12(18)8-2-1-3-9(14)11(8)15/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKXHJUZKLLDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)


![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)

![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5123996.png)
![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)

![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)